

8-Bromo-1,7-naphthyridin-6-amine solubility

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Compound of Interest

Compound Name: **8-Bromo-1,7-naphthyridin-6-amine**

Cat. No.: **B1278728**

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An In-Depth Technical Guide to the Solubility of **8-Bromo-1,7-naphthyridin-6-amine**

Introduction

8-Bromo-1,7-naphthyridin-6-amine is a heterocyclic amine containing a naphthyridine core. Naphthyridine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include potential kinase inhibition and other therapeutic applications. The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their suitability for further development. Poor aqueous solubility can lead to low bioavailability, complicating in vivo studies and formulation efforts.

This technical guide provides a comprehensive overview of the solubility of **8-Bromo-1,7-naphthyridin-6-amine**. Due to the limited availability of specific public data on this compound, this document outlines the theoretical considerations and practical experimental protocols for determining its solubility profile. The intended audience for this guide includes researchers, medicinal chemists, and professionals in drug development who are working with this or structurally related compounds.

Physicochemical Properties and Predicted Solubility

A preliminary assessment of a compound's solubility can be derived from its structural features and calculated physicochemical properties. These predictions are valuable for guiding experimental design and selecting appropriate solvent systems.

Table 1: Predicted Physicochemical Properties of **8-Bromo-1,7-naphthyridin-6-amine**

Property	Predicted Value	Implication for Solubility
Molecular Weight	224.06 g/mol	Moderate molecular weight, generally favorable for solubility.
logP (o/w)	1.5 - 2.5	Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solubility.
pKa (most basic)	4.0 - 5.0	The amine and naphthyridine nitrogens can be protonated, suggesting that solubility will be pH-dependent and will increase in acidic conditions.
Hydrogen Bond Donors	1 (amine group)	Capable of donating hydrogen bonds, which can aid in solvation by protic solvents.
Hydrogen Bond Acceptors	3 (naphthyridine nitrogens)	Multiple sites for hydrogen bonding with protic solvents like water.

Note: These values are estimations from computational models and should be confirmed experimentally.

Experimental Determination of Solubility

The solubility of a compound must be determined empirically. The following sections detail standard protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It represents the true solubility and is a critical parameter for preclinical development.

The shake-flask method is the gold standard for determining thermodynamic solubility.

- Preparation of Stock Solution: Prepare a concentrated stock solution of **8-Bromo-1,7-naphthyridin-6-amine** in a suitable organic solvent (e.g., DMSO).
- Sample Preparation: Add an excess of the solid compound to various aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) to form a slurry.
- Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- Quantification: Dilute the resulting supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in mg/mL or µM.

Table 2: Representative Thermodynamic Solubility Data Table

Solvent/Buffer (pH)	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)
Phosphate-Buffered Saline (7.4)	25	Experimental Data	Experimental Data
Acetate Buffer (5.0)	25	Experimental Data	Experimental Data
Borate Buffer (9.0)	25	Experimental Data	Experimental Data
Simulated Gastric Fluid (pH 1.2)	37	Experimental Data	Experimental Data
Simulated Intestinal Fluid (pH 6.8)	37	Experimental Data	Experimental Data

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution. This is a high-throughput method often used in early drug discovery.

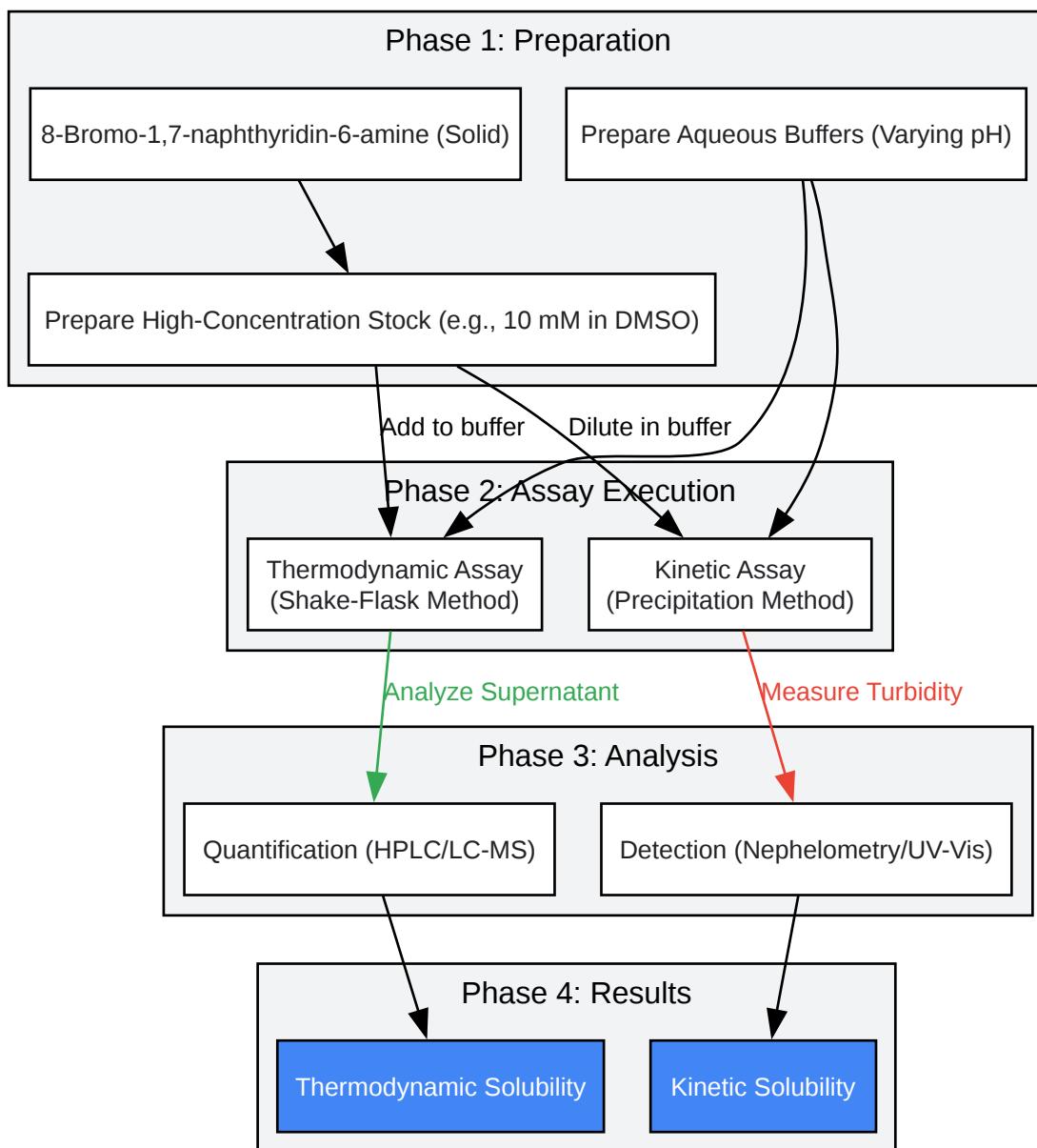
- Compound Plating: Dispense a small volume (e.g., 1-5 μ L) of a high-concentration stock solution of **8-Bromo-1,7-naphthyridin-6-amine** (e.g., 10 mM in DMSO) into a 96- or 384-well microplate.
- Buffer Addition: Add the desired aqueous buffer to each well to achieve the final target concentration.
- Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
- Precipitation Detection: Measure the turbidity of the solution in each well using a nephelometer or by measuring light scattering with a UV-Vis plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
- Data Analysis: Plot the measured signal against the compound concentration to determine the kinetic solubility limit.

Table 3: Representative Kinetic Solubility Data Table

Assay Buffer (pH)	Incubation Time (h)	Kinetic Solubility (μ M)	Detection Method
Phosphate-Buffered Saline (7.4)	2	Experimental Data	Nephelometry
FaSSIF (Fasted State Simulated Intestinal Fluid)	2	Experimental Data	UV-Vis
FeSSIF (Fed State Simulated Intestinal Fluid)	2	Experimental Data	Nephelometry

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the solubility determination process.

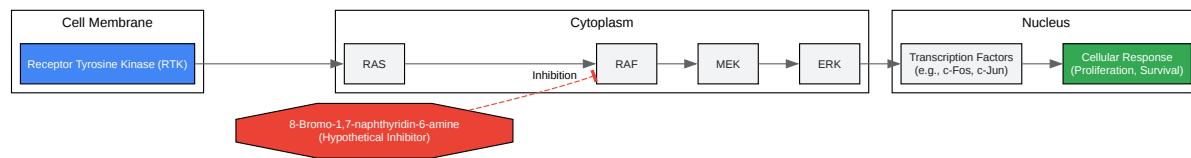


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Caption: Workflow for determining the solubility of a test compound.

Potential Signaling Pathway Involvement

While the specific targets of **8-Bromo-1,7-naphthyridin-6-amine** are not extensively documented, the naphthyridine scaffold is a known "privileged structure" in medicinal chemistry, often targeting protein kinases. Kinase inhibitors frequently interfere with intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. A hypothetical pathway where a naphthyridine derivative might act is the MAP kinase pathway.



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Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion

The solubility of **8-Bromo-1,7-naphthyridin-6-amine** is a critical parameter that dictates its potential as a lead compound in drug discovery. While specific experimental data is not readily available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing standardized methods such as the shake-flask technique for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate a comprehensive solubility profile. This data is essential for understanding the compound's biopharmaceutical properties and for making informed decisions in the drug development process. The pH-dependent nature of its solubility, suggested by its pKa, should be a key focus of these investigations.

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